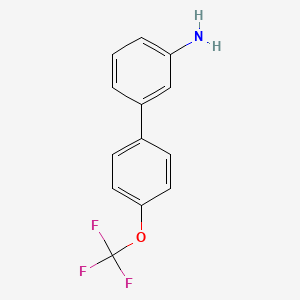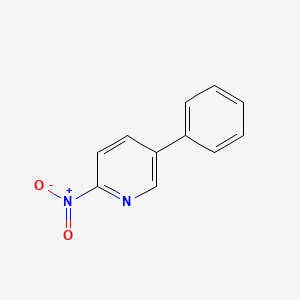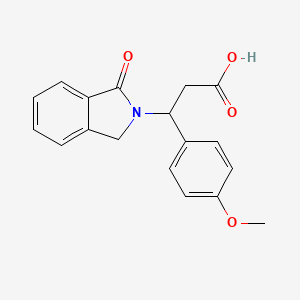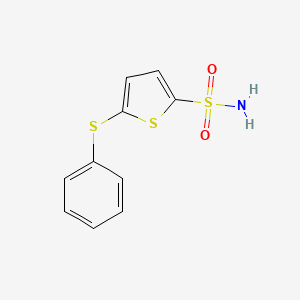
4'-Trifluoromethoxy-biphenyl-3-YL amine
Overview
Description
4'-Trifluoromethoxy-biphenyl-3-YL amine, also known as TFMBPY, is a synthetic compound with a variety of potential applications in the scientific research field. It is a heterocyclic amine with a molecular formula of C11H10F3N and a molecular weight of 219.21 g/mol. It is a colorless to pale yellow solid, with an aromatic odor and a melting point of 110-112°C. TFMBPY is soluble in organic solvents such as ethanol, methanol, and acetone and is insoluble in water.
Scientific Research Applications
Treatment of Lung Diseases
The compound has been used in the treatment of diseases or disorders characterized by decreased lung function, bronchial hyper-responsiveness, hypersecretion of mucus, epithelial cell hyperplasia, smooth muscle hypertrophy, fibrosis, or inflammation . This is achieved through the inhibition of the Hedgehog pathway, a signaling pathway involved in development across metazoan organisms .
Inhibition of the Hedgehog Pathway
The compound acts as an antagonist of a Hedgehog protein, an antagonist of Smoothened, or an antagonist of Gli . These proteins are key components of the Hedgehog pathway, and their inhibition can help treat diseases or disorders characterized by hypersecretion of mucus, epithelial cell hyperplasia, smooth muscle hypertrophy, fibrosis, or inflammation, bronchial hyper-responsiveness, or decreased lung function .
Treatment of Asthma or Chronic Obstructive Pulmonary Disease (COPD)
The compound has been used to restore lung function, decrease tissue remodeling, and decrease allergic inflammation of the pulmonary system in the treatment of asthma or COPD .
Anti-Cancer Activity
The compound has shown anti-cancer activity against MCF-7, 4T1, and PC-3 cell lines . Specifically, the trifluoromethyl (–CF3) functional group on the compound has been found to enhance its anti-cancer activity .
Apoptosis Induction
The compound has been found to induce apoptosis, a type of programmed cell death, in cancer cells . This makes it a potential candidate for cancer therapy.
Cell Cycle Analysis
The compound has been used in cell cycle analysis to study its effects on the proliferation of cancer cells .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFGSBRYALIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375324 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436150-22-0 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)

![6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid](/img/structure/B1607534.png)


![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)

![5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride](/img/structure/B1607544.png)

